GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Chemical Probe
GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Chemical Probe
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby modulating gene expression. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of GSK4027 for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
GSK4027 functions as a competitive inhibitor of the PCAF/GCN5 bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on other proteins, a key mechanism for the recruitment of transcriptional machinery to specific genomic loci. By occupying the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK4027 prevents their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions inhibits the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating the transcription of target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK4027, demonstrating its high potency and selectivity.
Table 1: In Vitro Potency of GSK4027
| Target | Assay | Value | Reference |
| PCAF | TR-FRET pIC50 | 7.4 ± 0.11 | [1] |
| PCAF | BROMOscan pKi | 8.9 | [1] |
| GCN5 | BROMOscan pKi | 8.9 | [1] |
| PCAF | NanoBRET pIC50 | 7.2 | [1] |
Table 2: Selectivity Profile of GSK4027
| Target | Assay | Value (pIC50) | Selectivity vs. PCAF/GCN5 | Reference |
| BRD4 BD1 | TR-FRET | < 4.3 | >1000-fold | [1] |
| BRD9 | TR-FRET | 5.1 ± 0.08 | ~200-fold | [1] |
| BET Family | BROMOscan | - | ≥18,000-fold | |
| Wider Bromodomain Families | BROMOscan | - | ≥70-fold |
Signaling Pathways
PCAF and GCN5 are integral components of large multi-protein complexes that act as transcriptional co-activators. They are involved in numerous signaling pathways that regulate cell growth, differentiation, and immune responses.
Caption: Overview of PCAF/GCN5 signaling pathways and the inhibitory action of GSK4027.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of GSK4027 to the PCAF bromodomain in a competitive binding format.
Materials:
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Recombinant PCAF bromodomain (tagged, e.g., with His or GST)
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Biotinylated acetylated histone peptide ligand
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Europium-labeled streptavidin (donor fluorophore)
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Allophycocyanin-labeled anti-tag antibody (acceptor fluorophore)
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GSK4027
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
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384-well low-volume black plates
Procedure:
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Prepare a serial dilution of GSK4027 in assay buffer.
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In a 384-well plate, add the GSK4027 dilutions.
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Add a pre-mixed solution of the PCAF bromodomain and the biotinylated histone peptide to each well.
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Add a pre-mixed solution of Europium-labeled streptavidin and allophycocyanin-labeled anti-tag antibody to each well.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
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Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a suitable wavelength (e.g., 320 nm).
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Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the GSK4027 concentration to determine the pIC50.
Caption: Workflow for the TR-FRET competitive binding assay.
BROMOscan® Assay
BROMOscan® is a competition binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the ligand-functionalized beads is measured by qPCR. This assay is used to determine the selectivity of GSK4027 against a panel of bromodomains.
General Protocol Outline:
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Bromodomain-tagged T7 phage is incubated with a compound of interest (GSK4027).
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The mixture is then added to wells containing an immobilized ligand for the bromodomain.
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After an equilibration period, the unbound phage is washed away.
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The amount of bound phage is quantified by qPCR of the T7 phage DNA.
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The results are compared to a control (DMSO) to determine the percent of binding inhibition.
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Binding constants (Ki) are calculated from the dose-response curves.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the engagement of GSK4027 with the PCAF bromodomain in a cellular environment.
Materials:
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HEK293 cells
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Expression vectors for PCAF-NanoLuc® fusion protein and HaloTag®-Histone H3.3 fusion protein
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NanoBRET™ Nano-Glo® Substrate
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HaloTag® NanoBRET™ 618 Ligand
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GSK4027
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Opti-MEM® I Reduced Serum Medium
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96-well white plates
Procedure:
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Co-transfect HEK293 cells with the PCAF-NanoLuc® and HaloTag®-Histone H3.3 expression vectors.
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After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
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Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
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Dispense the cells into a 96-well white plate.
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Add serial dilutions of GSK4027 to the wells.
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Add the NanoBRET™ Nano-Glo® Substrate to all wells.
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Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
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Calculate the NanoBRET™ ratio and plot against the GSK4027 concentration to determine the cellular pIC50.
Caption: Workflow for the NanoBRET™ target engagement assay.
Conclusion
GSK4027 is a valuable research tool for investigating the biological roles of the PCAF and GCN5 bromodomains. Its high potency and selectivity make it suitable for use in a variety of in vitro and cellular assays to probe the function of these epigenetic regulators in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this chemical probe.
